![molecular formula C6H10N2O B577600 2,6-Diazaspiro[3.4]octan-7-one CAS No. 1211515-65-9](/img/structure/B577600.png)
2,6-Diazaspiro[3.4]octan-7-one
Overview
Description
2,6-Diazaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C6H10N2O . It is a solid substance and has a molecular weight of 126.16 . The IUPAC name for this compound is 2,6-diazaspiro[3.4]octan-7-one .
Molecular Structure Analysis
The InChI code for 2,6-Diazaspiro[3.4]octan-7-one is 1S/C6H10N2O/c9-5-1-6(4-8-5)2-7-3-6/h7H,1-4H2,(H,8,9) . This compound contains a total of 20 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 five-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .Physical And Chemical Properties Analysis
2,6-Diazaspiro[3.4]octan-7-one is a solid substance . It has a molecular weight of 126.16 . The storage temperature for this compound is refrigerated .Scientific Research Applications
Synthesis and Structural Studies : A study by Chiaroni et al. (2000) discussed the synthesis of two derivatives of 2,6-Diazaspiro[3.4]octan-7-one through a [3+2] 1,3-cycloaddition reaction. These derivatives displayed different conformations of their isoxazolidine rings, affecting the orientations of substituents (Chiaroni et al., 2000).
Antitubercular Lead Identification : A 2023 study by Lukin et al. identified a potent antitubercular lead compound from a series based on the 2,6-diazaspiro[3.4]octane structure. The study involved exploring various molecular peripheries and led to the discovery of a lead with significant inhibitory activity against Mycobacterium tuberculosis (Lukin et al., 2023).
Application in Malaria Research : Research by Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series from a high-throughput screening campaign against Plasmodium falciparum, the parasite responsible for malaria. The compounds exhibited activity against multiple stages of the parasite lifecycle (Le Manach et al., 2021).
Use in Synthesis of Novel Structures : The synthesis of novel structures, such as 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones, has been explored. A study by Brabander and Wright (1965) described the synthesis of these compounds, highlighting the chemical versatility of the diazaspiro[3.4]octane structure (Brabander & Wright, 1965).
Investigation in Antihypertensive Activity : Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions and evaluated them as antihypertensive agents. Their research provided insights into the potential medical applications of diazaspiro[3.4]octane derivatives (Caroon et al., 1981).
Safety And Hazards
properties
IUPAC Name |
2,6-diazaspiro[3.4]octan-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-1-6(4-8-5)2-7-3-6/h7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTLCSVTDYAMCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726239 | |
Record name | 2,6-Diazaspiro[3.4]octan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diazaspiro[3.4]octan-7-one | |
CAS RN |
1211515-65-9 | |
Record name | 2,6-Diazaspiro[3.4]octan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diazaspiro[3.4]octan-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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